Structural Differentiation: Oleoyl Tyrosine vs. OMDM-2 and OMDM-1 (Anandamide Uptake Inhibitors)
Oleoyl tyrosine (CAS 147732-57-8) possesses a terminal carboxylic acid group (-COOH) at the amino acid α-carbon, whereas OMDM-2 (CAS 616884-63-0) and OMDM-1 (CAS 616884-62-9) are tyrosinol derivatives with a terminal hydroxymethyl group (-CH₂OH) resulting from reduction of the carboxylic acid [1]. This structural divergence fundamentally alters physicochemical properties, metabolic susceptibility, and biological targeting: the carboxylic acid enables deprotonation to the carboxylate anion at physiological pH, influencing solubility, membrane permeability, and FAAH substrate recognition [2]. OMDM-2 exhibits Ki = 3 μM for anandamide cellular uptake inhibition with CB1 Ki = 5.1 μM and FAAH Ki > 50 μM, demonstrating engineered selectivity for the endocannabinoid transporter [3]. In contrast, oleoyl tyrosine lacks published quantitative data for CB1, CB2, VR1, or FAAH interactions, and its biological profile remains primarily characterized through cosmetic function rather than pharmacological target engagement. Procurement decisions must therefore distinguish between oleoyl tyrosine (cosmetic-grade, carboxylic acid-containing, limited receptor profiling) and OMDM-2/OMDM-1 (research-grade, reduced carboxylic acid, pharmacologically characterized for endocannabinoid system modulation).
| Evidence Dimension | Chemical structure: terminal functional group at amino acid α-carbon |
|---|---|
| Target Compound Data | Carboxylic acid (-COOH) / carboxylate (-COO⁻) at physiological pH |
| Comparator Or Baseline | OMDM-2 / OMDM-1: Hydroxymethyl (-CH₂OH) group (reduced carboxylic acid) |
| Quantified Difference | Qualitative structural difference; no quantitative comparative bioactivity data available for oleoyl tyrosine vs. OMDM-2/OMDM-1 in identical assay systems |
| Conditions | Molecular structure comparison based on IUPAC nomenclature and SMILES representation |
Why This Matters
The carboxylic acid moiety dictates FAAH substrate recognition, metabolic stability, and formulation pH compatibility, making oleoyl tyrosine unsuitable as a drop-in replacement for OMDM-2/OMDM-1 in endocannabinoid research applications.
- [1] Ortar, G., Ligresti, A., De Petrocellis, L., Morera, E., & Di Marzo, V. (2003). Novel selective and metabolically stable inhibitors of anandamide cellular uptake. Biochemical Pharmacology, 65(9), 1473-1481. View Source
- [2] Long, J. Z., et al. (2016). The secreted enzyme PM20D1 regulates N-acyl amino acid metabolism and uncoupling protein 1-independent adaptive thermogenesis. Cell, 166(2), 424-435. View Source
- [3] ChemicalBook. OMDM-2 (CAS 616884-63-0): Biological Activity and Ki Values. View Source
